4-hydroxycyclohexyl acetate, Mixture of diastereomers
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Overview
Description
4-Hydroxycyclohexyl acetate, mixture of diastereomers, is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and an acetate group (-OCOCH3) attached to a cyclohexane ring. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxycyclohexyl acetate typically involves the acetylation of 4-hydroxycyclohexanol. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under mild conditions, with the temperature maintained at room temperature or slightly elevated .
Industrial Production Methods
In industrial settings, the production of 4-hydroxycyclohexyl acetate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The separation of diastereomers can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxycyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexyl acetate or 4-carboxycyclohexyl acetate.
Reduction: Formation of 4-hydroxycyclohexanol.
Substitution: Formation of various substituted cyclohexyl acetates depending on the substituent introduced.
Scientific Research Applications
4-Hydroxycyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxycyclohexyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexanol: Similar structure but lacks the acetate group.
Cyclohexyl acetate: Lacks the hydroxyl group.
4-Oxocyclohexyl acetate: Contains a ketone group instead of a hydroxyl group.
Uniqueness
4-Hydroxycyclohexyl acetate is unique due to the presence of both hydroxyl and acetate groups, which confer distinct chemical and biological properties. The mixture of diastereomers adds to its complexity and potential for diverse applications .
Properties
CAS No. |
58512-50-8 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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